Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride

Description

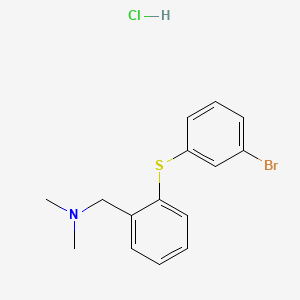

The compound Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride is a substituted benzenemethanamine derivative characterized by a 3-bromophenylthio group attached to the benzene ring. Its structure includes a dimethylamine group (-N(CH₃)₂) and a thioether linkage (-S-) connecting the benzene ring to the 3-bromophenyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Properties

CAS No. |

139009-36-2 |

|---|---|

Molecular Formula |

C15H17BrClNS |

Molecular Weight |

358.7 g/mol |

IUPAC Name |

1-[2-(3-bromophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |

InChI |

InChI=1S/C15H16BrNS.ClH/c1-17(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(16)10-14;/h3-10H,11H2,1-2H3;1H |

InChI Key |

RCHMSNAOUWDHQI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1SC2=CC(=CC=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Bromination Post-Thioether Formation

Steps :

-

Thioether Formation : React benzylamine with phenylthiol to form 2-(phenylthio)benzylamine.

-

Bromination : Introduce bromine at the meta position of the phenylthio group.

-

Amine Dimethylation : Apply the Eschweiler–Clarke reaction to form N,N-dimethylamine.

-

Salt Formation : Convert the free base to the hydrochloride salt.

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Benzylamine + phenylthiol (NaOH, EtOH) | ~80% | |

| 2 | Br2, FeBr3, CH2Cl2 | ~70% | |

| 3 | HCHO, (CH3)2NH, HCl | ~85% | |

| 4 | HCl (g), Et2O | >95% |

Mechanistic Insight :

-

Step 1 : Nucleophilic substitution between benzylamine and phenylthiolate.

-

Step 2 : Electrophilic bromination directed by the thioether’s meta-directing effect.

-

Step 3 : Reductive amination with formaldehyde and dimethylamine in acidic media.

Route 2: Thioether Formation with Pre-Brominated Phenylthiol

Steps :

-

Prepare 3-Bromophenylthiol : Brominate phenylthiol at the meta position.

-

Thioether Formation : React 3-bromophenylthiol with benzylamine.

-

Amine Dimethylation : Apply the Eschweiler–Clarke reaction.

-

Salt Formation : HCl treatment.

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Phenylthiol + Br2, FeBr3 | ~60% | |

| 2 | 3-Bromophenylthiol + benzylamine (NaOH, EtOH) | ~75% | |

| 3 | HCHO, (CH3)2NH, HCl | ~85% | |

| 4 | HCl (g), Et2O | >95% |

Challenges :

-

Step 1 : Bromination of phenylthiol at the meta position is non-trivial due to steric and electronic factors.

Optimized Conditions for Key Steps

Bromination of Phenylthio Derivatives

Electrophilic bromination is critical for introducing the meta-bromine. FeBr3 acts as a Lewis acid to polarize Br2, enhancing electrophilicity:

Conditions :

-

Solvent : CH2Cl2 or CCl4.

-

Temperature : 0–5°C to control regioselectivity.

-

Catalyst : FeBr3 (5–10 mol%).

Example :

In, bromination of methylbenzoic acid derivatives with Br2/FeBr3 achieved meta-bromination in moderate yields.

Eschweiler–Clarke Reaction

This method converts primary amines to tertiary amines via reductive amination:

Conditions :

-

Aqueous HCl : 2–3M concentration.

-

Temperature : 80–100°C.

-

Catalyst : None required.

Example :

In, dimethylbenzylamine was synthesized from benzylamine with 76% yield.

Purification and Characterization

| Parameter | Method | Result | Source |

|---|---|---|---|

| Purity | HPLC, GC | >95% | |

| Salt Formation | HCl in diethyl ether | Crystalline solid | |

| NMR | ¹H NMR (CDCl3): δ 7.2–7.4 (m, Ar-H), 4.3 (s, CH2), 2.9 (s, N(CH3)2) |

Comparative Analysis of Routes

| Factor | Route 1 | Route 2 |

|---|---|---|

| Bromination Step | Post-thioether (higher regioselectivity) | Pre-thioether (requires brominated thiol) |

| Yield | ~70–85% | ~60–75% |

| Cost | Moderate (FeBr3, Br2) | Higher (brominated thiol synthesis) |

| Scalability | Better | Limited by thiol availability |

Recommendation : Route 1 is preferred for industrial synthesis due to higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride exhibits various biological activities:

- Antimicrobial Properties: Preliminary studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The thioether group may contribute to this activity by interacting with microbial cell membranes.

- Anticancer Potential: Similar derivatives have been evaluated for their cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit anticancer properties. In vitro assays are necessary to confirm these effects.

- Neuroprotective Effects: Some studies suggest that compounds with a similar structure may inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could enhance acetylcholine levels in the brain, potentially offering therapeutic benefits.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on structurally similar compounds demonstrated significant cytotoxicity against HeLa cells (human cervical cancer cell line). The IC50 values were reported to be less than 10 µg/mL for several derivatives, indicating promising potential for further development as anticancer agents.

Case Study: Neuroprotective Effects

In a recent investigation into acetylcholinesterase inhibitors, compounds structurally related to this compound showed IC50 values ranging from 2.7 µM to 10 µM in inhibiting enzyme activity. This suggests that further exploration into its neuroprotective capabilities could be valuable for developing treatments for cognitive disorders.

Biological Activity

Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride (CAS Number: 139009-36-2), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, toxicological data, and relevant research findings.

- Molecular Formula : C15H17BrClNS

- Molecular Weight : 358.75 g/mol

- CAS Registry Number : 139009-36-2

- Synonyms : N,N-Dimethyl-2-(3-bromophenylthio)benzylamine hydrochloride, Benzylamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride

Structure

The compound features a thioether linkage with a brominated phenyl group, which may influence its biological interactions.

Antimicrobial Activity

Compounds with similar chemical structures have shown antimicrobial properties. For example, thiazole and benzimidazole derivatives have been tested against Gram-positive and Gram-negative bacteria, indicating potential for antimicrobial efficacy. The presence of the thioether group in benzenemethanamine may enhance its interaction with microbial targets.

Toxicological Data

Toxicity evaluations have reported the lowest published lethal dose (LDLo) for this compound as 500 mg/kg in rodent models (mouse), suggesting acute toxicity risks associated with high doses . Further studies are necessary to elucidate the full toxicological profile.

Study on Antitumor Activity

A study investigating similar thioether-containing compounds found that certain derivatives exhibited significant cytotoxicity against lung cancer cell lines A549 and HCC827. The compounds were evaluated using MTS assays and showed IC50 values in the low micromolar range .

Antimicrobial Testing

In antimicrobial assays, compounds structurally related to benzenemethanamine demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the thioether structure may enhance antibacterial activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H17BrClNS |

| Molecular Weight | 358.75 g/mol |

| CAS Registry Number | 139009-36-2 |

| LDLo (Mouse) | 500 mg/kg |

| Potential Activities | Antitumor, Antimicrobial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

a) Benzenemethanamine, N,N-dimethyl-2-((3-methoxyphenyl)thio)-, hydrochloride (CID 827145)

- Molecular Formula: C₁₆H₁₉ClNOS

- Key Features : Replaces the 3-bromophenyl group with a 3-methoxyphenylthio moiety.

- Structural Impact : The methoxy group (-OCH₃) is electron-donating, reducing electrophilicity compared to the electron-withdrawing bromine atom. This difference may alter receptor binding affinity or metabolic stability in biological systems.

- SMILES : CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)OC .

b) Bromazine Hydrochloride (2-[(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride)

- Molecular Formula: C₁₇H₂₁BrClNO

- Key Features : Contains a 4-bromophenyl group linked via a methoxy (-O-) bridge instead of a thioether.

- Structural Impact : The para-bromine position and oxygen atom may reduce steric hindrance compared to the meta-bromine and sulfur in the target compound. Oxygen’s higher electronegativity could influence hydrogen bonding interactions in pharmacological contexts .

c) Benzphetamine Hydrochloride

- Molecular Formula : C₁₇H₂₁N·HCl (FW 275.8)

- Key Features : A benzyl-substituted amphetamine derivative lacking the thioether group.

- Structural Impact: The absence of sulfur and bromine simplifies the molecule, favoring central nervous system activity (e.g., anorectic effects). The dimethylamine and benzyl groups enhance lipophilicity, promoting blood-brain barrier penetration .

Tabulated Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₅H₁₇BrClNS | 370.72 g/mol | 3-Bromophenylthio | Thioether, Dimethylamine | Understudied; possible CNS or antimicrobial roles |

| CID 827145 (3-Methoxyphenylthio analog) | C₁₆H₁₉ClNOS | 324.84 g/mol | 3-Methoxyphenylthio | Thioether, Methoxy | Research compound |

| Bromazine Hydrochloride | C₁₇H₂₁BrClNO | 378.71 g/mol | 4-Bromophenylmethoxy | Methoxy, Dimethylamine | Antihistamine (historical use) |

| Benzphetamine Hydrochloride | C₁₇H₂₁N·HCl | 275.8 g/mol | Benzyl | Benzyl, Dimethylamine | Anorectic agent |

Electronic and Steric Effects

- Bromine vs. Methoxy’s electron-donating effect may reduce reactivity but improve metabolic stability .

- Thioether vs. Sulfur’s larger atomic size may introduce steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.